N-Boc-DL-3-Cyanophenylalanine

Description

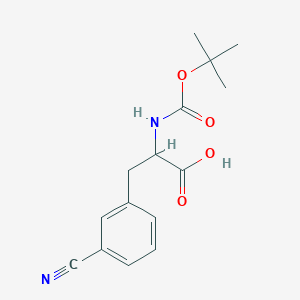

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402796 | |

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191872-32-9 | |

| Record name | N-Boc-DL-3-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core chemical properties of N-Boc-DL-3-Cyanophenylalanine, a key building block in peptide synthesis and drug discovery. This document synthesizes available data on its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines a logical workflow for its preparation.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a nitrile group on the meta position of the phenyl ring. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable component in the design of novel peptides and small molecule therapeutics.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 191872-32-9 | [1][2] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 290.314 g/mol | [1] |

| Boiling Point | 485.4 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 247.4 ± 27.3 °C | [1] |

| Melting Point | Not Available | [1] |

Solubility

Spectral Data Reference

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, the spectral data for the closely related compound, N-Boc-L-phenylalanine, can serve as a useful reference for researchers.

| N-Boc-L-phenylalanine (Reference) | |

| ¹H NMR (CD₃OD) | δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, Hβ), 3.16 (dd, 1 H, J = 14.6, Hβ), 4.36 (dd, 1 H, J = 9.6, Hα), 7.26 (s, 5 H, phenyl)[5] |

| ¹³C NMR | Spectral data available, but specific shifts not detailed in search results.[6][7] |

| IR Spectrum | Available, but peak values not detailed in search results.[8] |

| Mass Spectrum | Available, but fragmentation pattern not detailed in search results.[9] |

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on standard Boc-protection procedures for amino acids.

Materials:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated citric acid solution or dilute Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Dissolution: Dissolve DL-3-Cyanophenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (e.g., dioxane, THF) and water containing a base like triethylamine.

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, remove it under reduced pressure.

-

Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted Boc₂O and by-products.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl). The product should precipitate out or form an oil.

-

-

Extraction: Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis to create peptides with unnatural amino acids.[10] The cyano group can serve as a unique infrared probe or be further chemically modified.

-

Drug Discovery: The incorporation of this amino acid can influence the conformation, stability, and binding affinity of peptide-based drugs.[11]

-

Bioconjugation: The cyano group can potentially be used in bioconjugation chemistry to link peptides to other molecules or surfaces.[10]

This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its properties and expand its applications.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]

- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of N-Boc-DL-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-DL-3-Cyanophenylalanine, a crucial non-natural amino acid derivative utilized in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group is essential in peptide chemistry to prevent the polymerization of the amino acid once it is activated. This document outlines a standard and reliable protocol for the N-Boc protection of DL-3-Cyanophenylalanine, including detailed experimental procedures, quantitative data, and a visual representation of the reaction pathway.

Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of DL-3-Cyanophenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This method is a widely adopted procedure for the N-protection of amino acids.

Materials and Reagents:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

1,4-Dioxane or tert-Butyl alcohol

-

Water

-

Ethyl acetate

-

Hexane or Pentane

-

Potassium hydrogen sulfate (KHSO₄) or dilute Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: In a round-bottomed flask equipped with a magnetic stirrer, dissolve DL-3-Cyanophenylalanine in an appropriate solvent system. A common system involves a mixture of 1,4-dioxane and water or tert-butyl alcohol and water.

-

Basification: Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group of the phenylalanine derivative, making it nucleophilic. Stir the mixture until the amino acid is fully dissolved and the solution is clear.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc anhydride) portion-wise or dropwise if it is in liquid form. The reaction is typically carried out at room temperature or cooled in an ice bath to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid spot.

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with a nonpolar organic solvent like pentane or hexane to remove any unreacted Boc anhydride and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 using a solution of potassium hydrogen sulfate or dilute hydrochloric acid. This protonates the carboxylic acid and may cause the product to precipitate.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve high purity.

Quantitative Data Summary

The following table summarizes the typical molar ratios and expected yield for the synthesis of this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount (for 10 mmol scale) |

| DL-3-Cyanophenylalanine | 190.19 | 1.0 | 1.90 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.0 - 1.1 | 2.18 - 2.40 g |

| Sodium Hydroxide | 40.00 | 1.1 - 1.5 | 0.44 - 0.60 g |

| This compound | 290.32 | - | Expected Yield: 85-95% |

Reaction Pathway

The synthesis involves the nucleophilic attack of the deprotonated amino group of DL-3-Cyanophenylalanine on one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected amino acid.

Caption: Synthesis of this compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment. The reaction conditions may be optimized to improve yield and purity based on laboratory-specific equipment and reagent quality.

An In-depth Technical Guide to the Structure and Utility of N-Boc-DL-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-DL-3-Cyanophenylalanine is a non-canonical amino acid derivative that serves as a valuable building block in synthetic chemistry and drug discovery. The presence of a cyano group on the phenyl ring introduces unique electronic properties and potential for chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its primary applications as a research tool in the design of novel peptides and as a spectroscopic probe.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of the D and L enantiomers of N-tert-butyloxycarbonyl-3-cyanophenylalanine. The core structure consists of a phenylalanine backbone with a cyano (-C≡N) substituent at the meta-position of the phenyl ring and a Boc protecting group on the alpha-amino group.

The molecular structure is as follows:

Molecular Formula: C₁₅H₁₈N₂O₄

Molecular Weight: 290.32 g/mol

CAS Number: 191872-32-9

Quantitative physicochemical data for this compound and its parent compound, DL-3-Cyanophenylalanine, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

| Storage | Cool, dry place |

Table 2: Physicochemical Properties of DL-3-Cyanophenylalanine

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-amino-3-(3-cyanophenyl)propanoic acid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of DL-3-Cyanophenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following is a detailed, generalized protocol adapted from established methods for the Boc protection of amino acids.

Materials:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-3-Cyanophenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane (or THF) and water. Add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.

-

Boc Protection: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (approximately 12-16 hours).

-

Work-up:

-

Remove the organic solvent (dioxane or THF) under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white to off-white solid.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structure of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected analytical data.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 3-cyanophenyl ring. |

| ¹³C NMR | Resonances for the carbons of the Boc group, the carbonyl carbon, the α- and β-carbons, and the carbons of the 3-cyanophenyl ring, including the distinct nitrile carbon signal. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (carbamate and carboxylic acid), and the sharp C≡N stretch of the nitrile group (typically around 2230 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (290.32 g/mol ) and characteristic fragmentation patterns, such as the loss of the Boc group. |

Applications in Research and Development

While this compound is not known to possess intrinsic therapeutic activity, it is a highly valuable tool for researchers and drug development professionals. Its primary applications lie in its use as a building block for more complex molecules and as a probe for studying biological systems.

Peptide Synthesis and Drug Discovery

The Boc-protected amino group allows for the straightforward incorporation of 3-cyanophenylalanine into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The introduction of this non-canonical amino acid can confer unique properties to the resulting peptides, including:

-

Modified Conformation and Stability: The cyano group can influence the local electronic environment and steric interactions, potentially leading to altered peptide folding and increased resistance to enzymatic degradation.[2]

-

Novel Binding Interactions: The nitrile functionality can participate in hydrogen bonding or dipole-dipole interactions with biological targets, offering new avenues for designing potent and selective inhibitors or modulators.[2]

-

Chemical Handle for Further Modification: The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, allowing for post-synthetic modification and the creation of peptide libraries.

The logical relationship for its use in peptide synthesis is depicted in the following DOT script.

Caption: Role of this compound in peptide synthesis for drug discovery.

Spectroscopic Probe

The nitrile group of 3-cyanophenylalanine exhibits a distinct infrared (IR) stretching frequency that is sensitive to its local environment. This property makes it a useful vibrational probe for studying protein structure and dynamics. By incorporating 3-cyanophenylalanine at specific sites within a protein, researchers can monitor changes in the local environment, such as solvent accessibility and hydrogen bonding, through IR spectroscopy.

Conclusion

This compound is a versatile synthetic building block with significant applications in the fields of peptide chemistry and drug discovery. Its well-defined structure and chemical properties, facilitated by the Boc protecting group, allow for its efficient incorporation into novel molecular architectures. While direct biological activity has not been extensively reported, its utility as a tool for creating peptides with tailored properties and as a spectroscopic probe for biophysical studies underscores its importance for the scientific community. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

An In-Depth Technical Guide to N-Boc-DL-3-Cyanophenylalanine

This guide provides a comprehensive overview of N-Boc-DL-3-Cyanophenylalanine, a synthetic amino acid derivative of significant interest in pharmaceutical and chemical research. It serves as a crucial building block in the development of novel therapeutics, particularly in the design of enzyme inhibitors and peptide-based drugs. The presence of the cyano group offers unique electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of target molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C15H18N2O4[1][2] |

| Molecular Weight | 290.314 g/mol [1] |

| CAS Number | 191872-32-9[2] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Boiling Point | 485.4 ± 40.0 °C at 760 mmHg[1] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and widely applicable method involves the N-protection of the parent amino acid, DL-3-Cyanophenylalanine, using di-tert-butyl dicarbonate (Boc-anhydride).

Experimental Protocol: N-tert-Butoxycarbonylation of DL-3-Cyanophenylalanine

This procedure is a standard method for the introduction of the Boc protecting group onto an amino acid.

Materials:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Tetrahydrofuran (THF) or a similar organic solvent

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-3-Cyanophenylalanine in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate to the solution to create a basic environment.

-

Protection Reaction: Introduce di-tert-butyl dicarbonate to the reaction mixture at 0°C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

-

Workup:

-

Remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Extract the aqueous phase multiple times with ethyl acetate to isolate the N-Boc protected product.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield the crude this compound.

-

-

Final Purification: The crude product can be further purified using column chromatography on silica gel.

Analytical Characterization:

The identity and purity of the synthesized this compound are typically confirmed using spectroscopic methods such as:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[3]

Applications in Research and Drug Discovery

This compound is a valuable intermediate in medicinal chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide chains can significantly alter their conformational properties, metabolic stability, and receptor binding affinity.

The cyano group on the phenyl ring is a key feature, acting as an electron-withdrawing group that can influence the molecule's electronic properties and reactivity.[4] This makes it a useful component in the synthesis of various peptide-based drugs and enzyme inhibitors.[5] For instance, the nitrile functionality can serve as a warhead for covalent inhibitors or as a key interaction point within a receptor's binding pocket. Its application is part of a broader strategy in medicinal chemistry to use organic synthesis to design and create novel drug molecules with improved efficacy and safety profiles.[]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound, CasNo.191872-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. This compound (191872-32-9) 1H NMR [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of N-Boc-DL-3-Cyanophenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

The solubility of Boc-protected amino acids is largely dictated by the polarity of the amino acid side chain and the properties of the solvent.[1] Generally, these compounds are soluble in common organic solvents used in peptide synthesis.[1] For instance, the closely related compound, N-Boc-L-phenylalanine, is known to be soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[2]

Based on these principles, the following table summarizes the expected qualitative solubility of N-Boc-DL-3-Cyanophenylalanine in a range of common organic solvents. It is important to note that this information is inferred and should be confirmed experimentally.

| Solvent | Polarity | Expected Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | High | Soluble |

| N,N-Dimethylformamide (DMF) | High | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | High | Soluble |

| Methanol | High | Soluble |

| Dichloromethane (DCM) | Medium | Soluble |

| Ethyl Acetate | Medium | Likely Soluble to Sparingly Soluble |

| Acetone | Medium | Likely Soluble to Sparingly Soluble |

| Acetonitrile | Medium | Likely Soluble to Sparingly Soluble |

| Tetrahydrofuran (THF) | Medium | Likely Soluble to Sparingly Soluble |

| Diethyl Ether | Low | Likely Sparingly Soluble to Insoluble |

| Hexane / Heptane | Low | Likely Insoluble |

Factors Influencing Solubility

The solubility of a Boc-protected amino acid like this compound is a multifactorial property. The interplay between the solute's characteristics and the solvent's properties determines the extent of dissolution. The "like dissolves like" principle is a fundamental guideline, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]

Key factors include:

-

Amino Acid Side Chain : The polarity and size of the side chain are crucial.[1] The cyanophenyl group in this compound introduces a degree of polarity but also significant nonpolar character from the phenyl ring.

-

Protecting Groups : The N-terminal Boc group is relatively nonpolar and can enhance solubility in less polar organic solvents compared to the free amino acid.

-

Solvent Properties : The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are often effective for dissolving a wide range of Boc-protected amino acids.[1]

-

Temperature : Solubility often increases with temperature, although this should be applied cautiously to avoid degradation of the compound.[1]

-

Purity of the Compound : Impurities can affect the observed solubility.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. It is recommended to perform these tests on a small scale before dissolving the entire sample.

This method provides a quick assessment of solubility in various solvents.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethyl Acetate, Hexane)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small, clean vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.

This method provides a more precise, quantitative measure of solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. It may be necessary to centrifuge the sample to ensure all solid is removed.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Troubleshooting Solubility Issues

In cases where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed:

-

Co-solvent Systems : Using a mixture of solvents can enhance solubility. For challenging compounds, a mixture of DCM, DMF, and NMP in a 1:1:1 ratio has been found to be effective.[1]

-

Gentle Warming : Carefully warming the solution can increase the rate of dissolution and the solubility limit. However, this should be done with caution to avoid thermal degradation.[1]

-

Sonication : Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[1]

By understanding the factors that govern the solubility of this compound and by employing systematic experimental approaches, researchers can effectively handle this compound in various applications, from organic synthesis to drug formulation.

References

An In-depth Technical Guide to N-Boc-DL-3-Cyanophenylalanine: A Synthetic Amino Acid Building Block

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Boc-DL-3-Cyanophenylalanine, focusing on its chemical properties and its primary application as a synthetic intermediate in pharmaceutical and peptide research. Current literature does not indicate a direct mechanism of action for this compound itself; rather, its significance lies in its role as a versatile building block for the synthesis of novel drug candidates and peptidomimetics.

Core Concepts: Chemical Structure and Properties

This compound is a non-natural, protected amino acid derivative. Its structure consists of a phenylalanine backbone with two key modifications:

-

N-Boc Protection: The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during peptide chain elongation.

-

3-Cyano Substitution: A cyano (-CN) group is attached to the meta-position (position 3) of the phenyl ring. This electron-withdrawing group significantly alters the electronic properties of the phenyl ring, influencing the molecule's reactivity and the physicochemical properties of the final peptide or drug molecule it is incorporated into.[1]

Molecular Formula: C15H18N2O4[2]

Applications in Synthesis

The primary utility of this compound is as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and peptide science.[1][3] Its incorporation into peptides can modulate their stability, bioavailability, and binding affinity for their biological targets.[1] The cyano group can serve as a handle for further chemical modifications or can be involved in specific interactions with a target receptor or enzyme.

The following diagram illustrates the general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS).

Caption: General workflow for incorporating this compound into a peptide chain using solid-phase peptide synthesis.

Quantitative Data

As this compound is primarily a synthetic intermediate, there is no available quantitative data regarding its direct biological activity, such as IC50 or Ki values. Its purity is typically offered at ≥95% by commercial suppliers.

| Property | Value |

| Purity | ≥95% |

| Molecular Formula | C15H18N2O4 |

| CAS Number | 191872-32-9 |

Experimental Protocols

Detailed experimental protocols for a direct mechanism of action of this compound are not available in the current scientific literature. However, standard protocols for its use in solid-phase peptide synthesis are widely established. A general procedure is outlined below.

General Protocol for Coupling in Solid-Phase Peptide Synthesis:

-

Resin Swelling: The solid support resin (e.g., Wang or Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and by-products.

-

Activation and Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time.

-

Washing: The resin is again washed extensively with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, an acetic anhydride solution can be used.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Conclusion

References

The Discovery and Development of Cyanophenylalanine Analogs as Novel Enzyme Inhibitors: A Technical Guide

This guide provides an in-depth overview of the discovery and development of 4-cyanophenylalanine analogs as potential therapeutic agents, with a primary focus on their role as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, evaluation, and mechanism of action of this promising class of compounds.

Introduction: The Therapeutic Promise of 4-Cyanophenylalanine

4-Cyanophenylalanine is a non-natural amino acid that has garnered significant interest in drug discovery. The presence of a nitrile (-C≡N) group on the phenyl ring provides unique electronic and steric properties, making it an attractive scaffold for designing potent and selective enzyme inhibitors. The nitrile moiety can act as a hydrogen bond acceptor or engage in other non-covalent interactions within an enzyme's active site, offering a distinct advantage for molecular recognition.

A primary target for this class of analogs is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In numerous pathological conditions, particularly cancer, the overexpression of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic microenvironment that allows tumors to evade the host immune system. Therefore, the inhibition of IDO1 is a validated and highly pursued strategy in immuno-oncology.

This guide details the underlying signaling pathway, a typical drug discovery workflow, structure-activity relationships, and key experimental protocols relevant to the development of 4-cyanophenylalanine-based IDO1 inhibitors.

The Kynurenine Pathway: The Target Signaling Cascade

IDO1 is the central gatekeeper of the kynurenine pathway. By inhibiting IDO1, cyanophenylalanine analogs aim to prevent the conversion of tryptophan to N-formylkynurenine, thereby restoring local tryptophan levels and preventing the production of downstream immunosuppressive metabolites. This action is hypothesized to "reawaken" the immune system, allowing effector T-cells to recognize and attack tumor cells.

Drug Discovery and Development Workflow

The development of novel cyanophenylalanine analogs follows a structured drug discovery pipeline. This process begins with initial hit identification and proceeds through lead optimization to preclinical evaluation. Each stage involves a feedback loop of design, synthesis, and testing to refine the chemical matter toward a viable clinical candidate.

N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide to its Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-DL-3-cyanophenylalanine is a non-natural, protected amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring, imparts distinct electronic and conformational properties, making it a versatile tool for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of enzyme inhibitors and bioactive peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains are presented, alongside quantitative data on the biological activity of resulting compounds. Furthermore, this guide elucidates the modulation of the Dipeptidyl Peptidase-4 (DPP-4) signaling pathway by inhibitors derived from 3-cyanophenylalanine, offering insights into its mechanism of action.

Introduction

The quest for novel therapeutics with enhanced efficacy and specificity is a driving force in modern drug discovery. Non-natural amino acids are increasingly utilized to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low bioavailability. This compound, a derivative of phenylalanine, is a prime example of such a building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the meta-substituted cyano group offers unique opportunities for molecular design. This cyano moiety can act as a bioisostere for other functional groups, participate in key binding interactions with biological targets, and serve as a reactive handle for further chemical modifications. This guide explores the multifaceted potential of this compound in the design and synthesis of innovative drug candidates.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid that is soluble in many organic solvents. Its key structural features are the Boc-protected alpha-amino group and the cyanophenyl side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other organic solvents |

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-Boc protection of DL-3-Cyanophenylalanine.

Materials:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve DL-3-Cyanophenylalanine in a mixture of 1,4-dioxane and 1 M NaOH solution.

-

Cool the solution in an ice bath and add Boc anhydride dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield this compound as a white solid.

Applications in the Synthesis of Enzyme Inhibitors

The unique structural features of this compound make it an attractive building block for the design of enzyme inhibitors, particularly for proteases. The cyano group can act as a warhead, forming covalent or non-covalent interactions with active site residues.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-4 inhibitors incorporate a cyanopyrrolidine moiety, highlighting the importance of the cyano group for potent inhibition. While direct synthesis from this compound is not always the primary route for these specific inhibitors, the structure-activity relationship (SAR) studies of cyanophenylalanine-containing compounds provide valuable insights.

Table 2: In-vitro Activity of Selected DPP-4 Inhibitors with Cyanophenylalanine or Related Moieties

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Sitagliptin | DPP-4 | 18 | [1] |

| Vildagliptin | DPP-4 | 62 | [2] |

| Saxagliptin | DPP-4 | 50 | [2] |

| 2-Benzylpyrrolidine Derivative | DPP-4 | 300 | [1] |

| 4-Benzylpiperidine Derivative | DPP-4 | 1600 | [1] |

Note: The compounds listed are examples of DPP-4 inhibitors containing related structural motifs to highlight the utility of the cyanophenylalanine scaffold. Direct synthesis from this compound may vary.

Applications in the Synthesis of Bioactive Peptides

The incorporation of non-natural amino acids like 3-cyanophenylalanine into peptide sequences can significantly enhance their biological properties. The cyano group can introduce conformational constraints, improve metabolic stability, and provide additional binding interactions with target receptors.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using the Boc/Bzl strategy on a manual synthesizer.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin)

-

Other N-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (for Fmoc strategy)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) to remove the Boc protecting group from the N-terminal amino acid. Wash the resin with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF. Wash the resin with DMF.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Modulation: DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors enhance their downstream effects on glucose metabolism.

The diagram above illustrates the mechanism of action of a 3-cyanophenylalanine-based DPP-4 inhibitor. Following food intake, incretin hormones such as GLP-1 are released and bind to their receptors on pancreatic beta-cells, leading to increased insulin secretion. DPP-4 rapidly degrades these incretins, terminating their action. By inhibiting DPP-4, the 3-cyanophenylalanine derivative prevents this degradation, thereby prolonging the activity of GLP-1, leading to enhanced insulin secretion and improved glycemic control.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and steric properties, conferred by the cyano group, enable the design of potent enzyme inhibitors and bioactive peptides with enhanced pharmacological profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this non-natural amino acid in their drug discovery programs. Further investigation into the structure-activity relationships of 3-cyanophenylalanine-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Safety and Handling of N-Boc-DL-3-Cyanophenylalanine

This guide provides a comprehensive overview of the safety and handling procedures for N-Boc-DL-3-Cyanophenylalanine, a derivative of the amino acid phenylalanine used in research and drug development. The information presented is intended for researchers, scientists, and professionals in the drug development field. Due to a lack of specific safety data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds and general laboratory safety protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the proper handling and storage of the compound.

| Property | Value | Reference |

| CAS Number | 191872-32-9 | [1] |

| Molecular Formula | C15H18N2O4 | [1][2] |

| Molecular Weight | 290.31 g/mol | [2] |

| Density | 1.2±0.1 g/cm³ | [3] |

| Boiling Point | 485.4±40.0 °C at 760 mmHg | [3] |

| Flash Point | 247.4±27.3 °C | [3] |

| Appearance | Solid | [4] |

| Purity | 99% | [1] |

Hazard Identification and Safety Precautions

General Safety and Handling Recommendations:

| Precaution Category | Recommendation | Source |

| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[5][7][8] | [5][7][8] |

| Personal Protective Equipment (PPE) | - Eye Protection: Use safety glasses with side shields or goggles.[5][6] - Hand Protection: Handle with compatible chemical-resistant gloves.[5][6] - Respiratory Protection: Not generally required if ventilation is adequate.[5][7] If dust is generated, a NIOSH-approved respirator may be necessary.[6] - Skin and Body Protection: Wear a laboratory coat.[6] | [5][6][7] |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] | [8] |

| Spill Response | - Small Spills: Sweep up and place in a suitable container for disposal.[7] - Large Spills: Sweep up and shovel into suitable containers for disposal.[7] Avoid dust formation.[5][7] Do not let the product enter drains.[5][7] | [5][7] |

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended based on information for similar compounds:

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[5] | [5] |

| Skin Contact | Wash off with soap and plenty of water.[5] | [5] |

| Eye Contact | Flush eyes with water as a precaution.[5] | [5] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] | [5] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain conditions.

| Condition | Recommendation | Rationale | Source |

| Temperature | Store at -20°C for long-term storage.[2] For short-term, 2-8°C is also cited.[9] | Minimizes thermal degradation of the Boc group.[9] | [2][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidative degradation.[9] | [9] |

| Moisture | Keep in a dry, well-ventilated place in a tightly closed container.[5][7][8] | The Boc group is susceptible to hydrolysis.[9] | [5][7][8][9] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[7] | To prevent chemical reactions that could degrade the compound. | [7] |

| Shelf Life | Most related products have a shelf life of 24-36 months.[1] | General guideline for stability under proper storage. | [1] |

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[7]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, a general protocol for assessing the stability of a related compound, BOC-L-phenylalanine-d8, can be adapted.

Forced Degradation Study Protocol (Adapted from[9])

-

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the sample solution to UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the purity of the parent compound and quantify any degradation products.

-

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of chemical powders like this compound.

Caption: General workflow for safely handling a chemical powder.

References

- 1. This compound, CasNo.191872-32-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-DL-3-Cyanophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. N-Boc-DL-3-Cyanophenylalanine is a non-proteinogenic amino acid that offers a unique combination of a sterically conservative phenyl ring with an electron-withdrawing cyano group. This modification can influence peptide-receptor interactions and provides a useful spectroscopic probe due to its intrinsic fluorescence.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined are applicable for both manual and automated peptide synthesis.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in SPPS.

| Property | Value |

| CAS Number | 191872-32-9[1] |

| Molecular Formula | C₁₅H₁₈N₂O₄[1] |

| Molecular Weight | 290.31 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |

Application in SPPS: A Case Study with a Substance P Analog

To illustrate the application of this compound, we will focus on the synthesis of an analog of Substance P (SP), an undecapeptide neurotransmitter that interacts with the Neurokinin-1 (NK1) receptor.[2] The native sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. In our model peptide, we will substitute the Phenylalanine at position 7 with 3-Cyanophenylalanine, resulting in the analog: Arg-Pro-Lys-Pro-Gln-Gln-[3-CN-Phe]⁷-Phe-Gly-Leu-Met-NH₂ .

The rationale for this substitution is to investigate the role of the aromatic ring at position 7 in receptor binding and to introduce a fluorescent probe for biophysical studies of the peptide-receptor interaction.

Quantitative Data from Synthesis

The following table summarizes typical quantitative data expected from the solid-phase synthesis of the model Substance P analog. These values are representative and may vary depending on the specific synthesis conditions and equipment used.

| Parameter | Typical Value | Method of Determination | Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Gravimetric or Spectrophotometric (Fmoc cleavage) | Lower loading is often preferred for longer or more complex peptides. |

| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A double coupling strategy may be employed for challenging couplings. |

| Crude Peptide Purity | 60 - 80% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis cycle. |

| Final Purified Peptide Yield | 15 - 30% | Gravimetric Analysis post-HPLC | Purification via RP-HPLC can lead to significant material loss. |

| Final Purity | >95% | Analytical RP-HPLC | Essential for biological assays and structural studies. |

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.

Diagram of the Boc-SPPS Workflow

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle for the incorporation of an amino acid, including this compound.

Materials:

-

MBHA (4-methylbenzhydrylamine) resin

-

N-Boc protected amino acids (including this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. An alternative is the use of Trifluoromethanesulfonic acid (TFMSA).

Materials:

-

Peptide-resin

-

Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under high vacuum for at least 4 hours.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v).[3] The choice of scavengers depends on the amino acid composition of the peptide.

-

Cleavage Reaction:

-

Carefully add the cleavage cocktail to the dried peptide-resin in the specialized HF cleavage apparatus.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

Peptide Precipitation:

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Isolation and Washing:

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small-molecule impurities.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

HPLC Purification:

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Employ a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

-

Fraction Collection: Collect the fractions corresponding to the desired peptide peak.

-

Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Biological Context: Substance P and the Neurokinin-1 Receptor Signaling Pathway

Substance P is a neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation by binding to the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to various cellular responses. The incorporation of 3-Cyanophenylalanine into Substance P analogs can be used to probe the binding site of the receptor and to develop novel antagonists with therapeutic potential.

Diagram of the NK1 Receptor Signaling Pathway

References

- 1. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Incorporation of N-Boc-DL-3-Cyanophenylalanine into Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the unnatural amino acid N-Boc-DL-3-Cyanophenylalanine into bioactive peptides. This unique amino acid offers opportunities to modulate peptide properties, including receptor binding, and to introduce a fluorescent reporter group for biophysical studies.

Introduction

The incorporation of unnatural amino acids (UAAs) is a powerful strategy in peptide-based drug discovery to enhance therapeutic properties such as stability, potency, and receptor selectivity.[1][2] this compound, an analog of phenylalanine, introduces a cyano group on the phenyl ring. This modification can alter the electronic properties of the side chain, potentially influencing peptide-receptor interactions.[3] Furthermore, the cyano group can serve as a fluorescent probe, allowing for the investigation of peptide conformation and binding dynamics.[3]

This document outlines the synthetic methodology for incorporating this compound into peptides using Solid-Phase Peptide Synthesis (SPPS) and presents a case study on its application in modulating the bioactivity of an opioid peptide analog.

Case Study: Modulation of Opioid Receptor Affinity with a 3-Cyanophenylalanine Analog of Enkephalin

Enkephalins are endogenous opioid peptides that bind to and activate opioid receptors, resulting in analgesia. Structure-activity relationship studies have shown that modifications to the phenylalanine residue can significantly impact receptor affinity and selectivity.[4][5] In this case study, we hypothesize the synthesis of a novel enkephalin analog, "Cyano-Enkephalin," where the phenylalanine at position 4 is replaced with 3-Cyanophenylalanine.

Hypothetical Quantitative Data:

The following table summarizes the hypothetical binding affinities of the native Leucine-Enkephalin and the synthesized Cyano-Enkephalin for the µ- and δ-opioid receptors.

| Peptide | Sequence | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | 5.2 | 1.8 |

| Cyano-Enkephalin | Tyr-Gly-Gly-(3-CN-Phe)-Leu | 2.1 | 8.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that the incorporation of 3-Cyanophenylalanine enhances the binding affinity for the µ-opioid receptor while decreasing the affinity for the δ-opioid receptor, thereby increasing the selectivity of the peptide.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as Cyano-Enkephalin, to the µ-opioid receptor initiates a signaling cascade that leads to an analgesic effect. The general pathway is illustrated below.

References

- 1. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-DL-3-Cyanophenylalanine: Application Notes and Protocols for Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-3-Cyanophenylalanine is an unnatural amino acid (UAA) that serves as a powerful tool in protein engineering and drug development. The incorporation of this UAA into proteins allows for the introduction of a unique chemical handle, the cyano group, at a specific site. This nitrile moiety can be utilized as a biophysical probe to investigate protein structure, dynamics, and interactions. Its electron-withdrawing nature can also influence the local chemical environment, providing a means to modulate protein function.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in protein engineering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its deprotected form, 3-Cyanophenylalanine, is presented in the table below.

| Property | Value | Reference |

| This compound | ||

| CAS Number | 191872-32-9 | [3] |

| Molecular Formula | C15H18N2O4 | [3] |

| Molecular Weight | 290.31 g/mol | [3] |

| 3-Cyanophenylalanine | ||

| CAS Number | 57213-48-6 | [4] |

| Molecular Formula | C10H10N2O2 | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

Applications in Protein Engineering and Drug Development

The unique properties of 3-cyanophenylalanine make it a versatile tool for a range of applications:

-

Vibrational Probe for Spectroscopic Analysis: The nitrile (C≡N) stretching vibration of the cyano group is sensitive to the local environment, including solvent polarity and hydrogen bonding.[5][6] This makes 3-cyanophenylalanine an excellent infrared (IR) and Raman spectroscopic probe for studying protein structure and dynamics with minimal perturbation.[5]

-

Fluorescent Reporter: Similar to its well-studied isomer, p-cyanophenylalanine, 3-cyanophenylalanine is expected to exhibit fluorescence properties that are sensitive to its local environment, making it a useful intrinsic fluorescent probe to study protein folding and conformational changes.[7][8][9]

-

Modulation of Protein Function: The electron-withdrawing nature of the cyano group can alter the electronic properties of the aromatic ring, potentially influencing protein-protein or protein-ligand interactions.[2]

-

Drug Discovery and Development: As a unique building block, 3-cyanophenylalanine can be incorporated into peptides to enhance their stability, binding affinity, and therapeutic potential.[1][2] It also serves as a valuable component in the design of enzyme inhibitors and other small molecule drug candidates.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the tert-butoxycarbonyl (Boc) protection of 3-Cyanophenylalanine.

Materials:

-

DL-3-Cyanophenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve DL-3-Cyanophenylalanine in a mixture of 1,4-dioxane and 1N NaOH solution with vigorous stirring.[10]

-

Cool the mixture in an ice bath.

-

Add Boc anhydride dropwise to the solution while maintaining the temperature.[10]

-

Stir the reaction mixture overnight at room temperature.[10]

-

Extract the reaction mixture with ethyl acetate.[11]

-

Wash the organic layer with saturated sodium bicarbonate solution and then with a potassium hydrogen sulfate solution to acidify.[11]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[10]

-

Evaporate the solvent under reduced pressure.

-

Crystallize the resulting product from a mixture of ethyl acetate and hexane to yield this compound.[11]

Protocol 2: Site-Specific Incorporation of 3-Cyanophenylalanine into a Target Protein

This protocol outlines the genetic incorporation of 3-cyanophenylalanine into a target protein in E. coli using the amber stop codon (TAG) suppression method with a promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutant.

Key Components:

-

Expression Vector: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Synthetase/tRNA Plasmid: A separate plasmid, such as pEVOL, encoding the engineered aminoacyl-tRNA synthetase (e.g., PylRS(N346A/C348A)) and its cognate suppressor tRNA (tRNAPylCUA).[12][13]

-

Unnatural Amino Acid: this compound (the Boc group is typically removed in vivo or during sample preparation for cell culture). For in vivo incorporation, the free amino acid is used.

-

Bacterial Strain: An appropriate E. coli expression strain (e.g., BL21(DE3)).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression vector for the target protein and the synthetase/tRNA plasmid.

-

Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with glucose, essential nutrients, and the appropriate antibiotics with the overnight starter culture.

-

Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and add 3-cyanophenylalanine to a final concentration of 1-5 mM.[13]

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the successful incorporation of 3-cyanophenylalanine by mass spectrometry.

Quantitative Data

The efficiency of unnatural amino acid incorporation and the final protein yield can vary significantly depending on the target protein, the specific UAA, the engineered synthetase, and the expression conditions. While specific data for 3-cyanophenylalanine is not extensively reported, the following table provides a general overview of expected outcomes based on similar systems.[14][15][16]

| Parameter | Typical Range | Factors Influencing Outcome |

| Incorporation Efficiency | 5% - 85% | Orthogonality of the synthetase/tRNA pair, concentration of the UAA, competition with release factor 1 (RF1), codon context.[15] |

| Protein Yield | 0.1 - 10 mg/L of culture | Toxicity of the UAA, expression level of the synthetase and tRNA, metabolic load on the host cells.[14][15] |

Visualizations

Experimental Workflow for UAA Incorporation

Caption: General experimental workflow for the incorporation of 3-cyanophenylalanine.

Application in Studying Protein-Protein Interactions

Caption: Probing protein interactions using 3-cyanophenylalanine as a spectroscopic reporter.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-DL-3-Cyanophenylalanine in Drug Design and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction